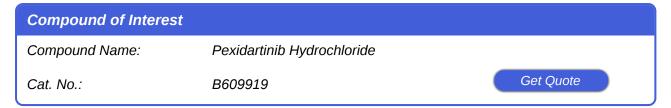


Pexidartinib Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract: **Pexidartinib Hydrochloride** (TURALIO®) is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor.[1][2] It is the first systemic therapy approved by the FDA for adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that is not amenable to improvement with surgery.[3][4] Pexidartinib functions by selectively targeting the colony-stimulating factor 1 receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[2][5] This technical guide provides an in-depth overview of the synthesis of **Pexidartinib Hydrochloride**, its key chemical properties, and its mechanism of action, tailored for professionals in drug development and research.

Chemical and Physical Properties

Pexidartinib Hydrochloride is the hydrochloride salt form of pexidartinib.[2] It is supplied as a crystalline solid and appears as a yellow solid powder.[6][7] The compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 20 mg/ml, but is sparingly soluble in aqueous buffers.[7] A summary of its key chemical and physical properties is presented below.



Property	Value	Source(s)
IUPAC Name	5-({5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-aminehydrochloride	[8]
Synonyms	PLX3397, Pexidartinib HCI	[7][8]
Molecular Formula	C20H16Cl2F3N5	[8]
Molecular Weight	454.28 g/mol	[8]
Exact Mass	453.0734854 Da	[2]
CAS Number	2040295-03-0	[4][6]
Appearance	Yellow solid powder	[6]
Boiling Point	580.0 ± 50.0 °C at 760 mmHg	[6][9]
Density	1.5 ± 0.1 g/cm ³	[6][9]
LogP	4.77	[6]
Solubility	~20 mg/mL in DMSO & DMF; ~0.25 mg/mL in 1:3 DMF:PBS (pH 7.2)	[7]
Storage	-20°C	[7]
Stability	≥4 years at -20°C	[7]

Synthesis of Pexidartinib Hydrochloride

Several synthetic routes for Pexidartinib have been developed. A common, scalable process involves the coupling of a chloroazaindole core with a substituted pyridine aldehyde, followed by reductive amination to introduce the side chain.

Synthetic Pathway Overview

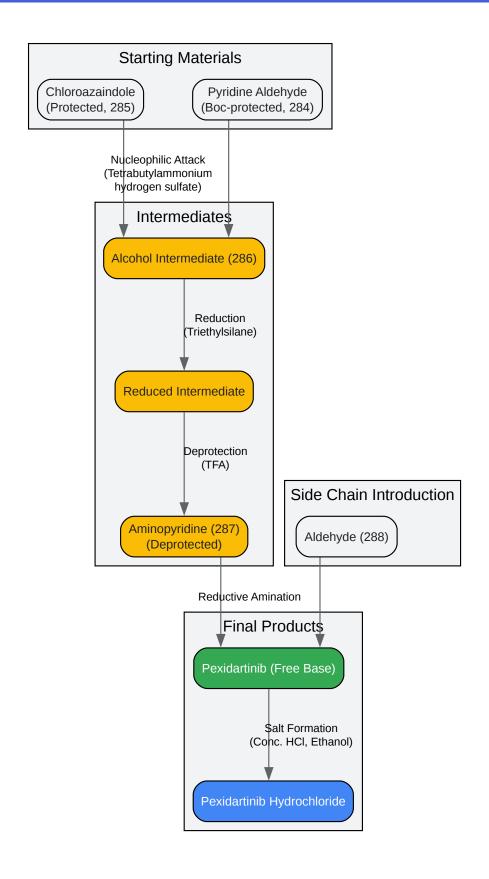


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A representative synthesis scheme begins with a nucleophilic attack of a protected chloroazaindole on a pyridine aldehyde, followed by reduction and deprotection, and finally, reductive amination to yield the pexidartinib free base. The final step involves salt formation to produce **Pexidartinib Hydrochloride**.





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Caption: A generalized workflow for the synthesis of **Pexidartinib Hydrochloride**.



A continuous two-step production method has also been developed, starting from 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine, which undergo an alkylation reaction followed by an amino substitution with 3-aminomethyl-6-(trifluoromethyl)pyridine.[10] This method is designed for commercial scale, offering high yield and purity.[10]

Representative Experimental Protocol

The following protocol is a representative methodology based on published synthetic schemes. [1]

Step 1: Synthesis of Alcohol Intermediate (286)

- To a solution of chloroazaindole (285) in an appropriate solvent, add pyridine aldehyde (284) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
- Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude alcohol intermediate (286).

Step 2: Reduction and Deprotection to form Aminopyridine (287)

- Dissolve the crude alcohol intermediate (286) in a suitable solvent.
- Add a reducing agent, such as triethylsilane, and stir the mixture.
- After the reduction is complete, treat the reaction mixture with trifluoroacetic acid (TFA) to remove the Boc protecting groups.
- Monitor the deprotection by TLC or LC-MS.
- Once complete, neutralize the reaction mixture and extract the product to isolate the aminopyridine intermediate (287) in good yield.

Step 3: Reductive Amination to form Pexidartinib



- To a solution of the aminopyridine intermediate (287), add aldehyde (288).
- Perform a reductive amination using a suitable reducing agent (e.g., sodium triacetoxyborohydride).
- Stir the reaction until completion.
- Work up the reaction mixture and purify the crude product using column chromatography to obtain pexidartinib free base.

Step 4: Formation of Pexidartinib Hydrochloride

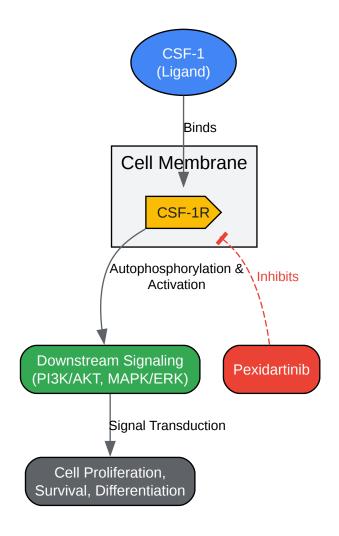
- Dissolve the purified pexidartinib free base in ethanol.
- Add concentrated hydrochloric acid (HCI) dropwise while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield Pexidartinib Hydrochloride with high purity.[1]

Mechanism of Action

Pexidartinib is a potent inhibitor of the CSF-1 receptor, a receptor tyrosine kinase that is central to the proliferation and differentiation of macrophages.[1][4] In TGCT, a genetic translocation leads to the overexpression of CSF-1, which recruits a large number of CSF-1R-expressing cells (like macrophages) to the tumor microenvironment, driving tumor growth.[4][11]

Pexidartinib selectively binds to the juxtamembrane region of CSF-1R, stabilizing its autoinhibited conformation.[4][12] This prevents the binding of CSF-1 and subsequent ligand-induced autophosphorylation of the kinase domain.[4][12] By inhibiting the CSF-1/CSF-1R signaling pathway, pexidartinib blocks the recruitment and survival signals for macrophages and other tumor-permissive cells, thereby inhibiting tumor cell proliferation.[3][4] In addition to CSF-1R, pexidartinib also inhibits c-KIT and FLT3, other receptor tyrosine kinases involved in cellular proliferation and survival.[2][3]





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Caption: Pexidartinib inhibits the CSF-1R signaling pathway.

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